molecular formula C10H17NO2S B2528316 (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide CAS No. 1807914-32-4

(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Cat. No. B2528316
CAS RN: 1807914-32-4
M. Wt: 215.31
InChI Key: DPJYJNYYDJOJNO-HHCGNCNQSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The compound contains a hexahydro-3H-3a,6-methanobenzo[c]isothiazole ring system, which is further substituted with two methyl groups and an oxygen atom .

Scientific Research Applications

Chemical Structure and Reactivity

The compound features prominently in studies investigating its structural characteristics and reactivity. For instance, research by Fronczek and Garcia (2001) delves into the structural analysis of a related compound, providing insights into the molecular configuration and bond distances that could influence the reactivity and applications of similar isothiazole dioxides (F. Fronczek & J. G. Garcia, 2001).

Transition-Metal Complexes

Carvalho et al. (1993) explored the formation of complexes with transition metals, which could have implications for catalysis or materials science. This research demonstrates the molecule's versatility in forming stable complexes with metals like Fe(III), Cu(II), Co(II), and Re(III), highlighting its potential application in the development of new catalysts or functional materials (M. Carvalho et al., 1993).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemicals with care and follow appropriate safety protocols .

properties

IUPAC Name

(5S,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8+,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYJNYYDJOJNO-HHCGNCNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC13CS(=O)(=O)N[C@H]3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

CAS RN

108448-77-7
Record name (+)-10,2-Camphorsultam
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